![molecular formula C12H17ClN2O2 B021403 3-(2-氯乙基)-6,7,8,9-四氢-7-甲氧基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 130049-80-8](/img/structure/B21403.png)

3-(2-氯乙基)-6,7,8,9-四氢-7-甲氧基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

Synthesis Analysis

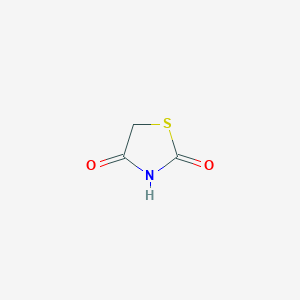

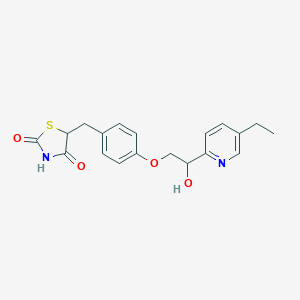

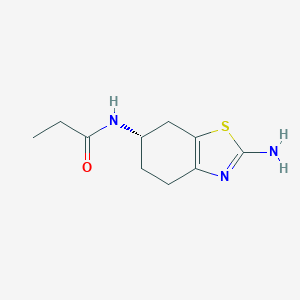

The synthesis of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves multiple steps, including the use of aliphatic/aromatic/heterocyclic amine derivatives. These compounds are characterized by various spectroscopic methods such as 1H-NMR and FTIR, ensuring their precise identification (Krishnamurthy et al., 2013).

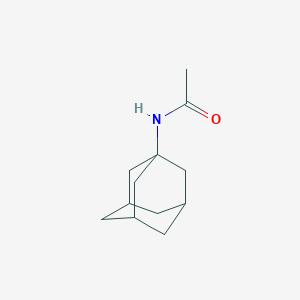

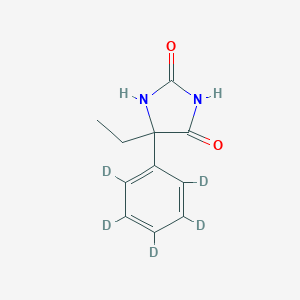

Molecular Structure Analysis

The crystal structure of similar pyrimidine derivatives has been extensively studied, revealing that the pyrido[1,2-a]pyrimidine ring system tends to be planar. This planarity significantly influences the molecule's interactions and reactivity. For example, the crystal structure of a related molecule shows that the pyrimidine ring and adjacent groups exhibit a specific orientation that supports the formation of a three-dimensional network through weak intermolecular interactions (Jasinski et al., 2009).

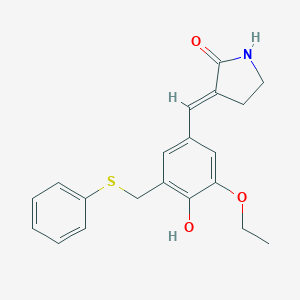

Chemical Reactions and Properties

The chemical reactivity of this compound class includes the formation of various derivatives through reactions with different substituents. For instance, Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones has been shown to yield compounds with enhanced reactivity due to the introduction of formyl groups at strategic positions, impacting their subsequent chemical behavior (Horváth et al., 1983).

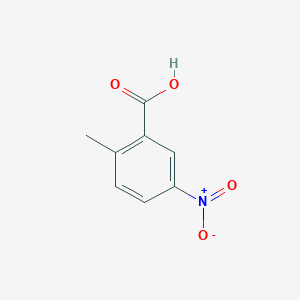

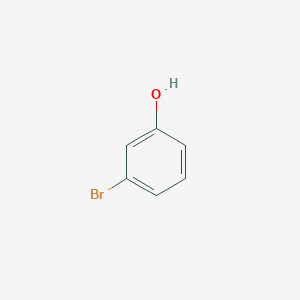

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray diffraction studies, for instance, provide insights into the compound's crystalline structure, helping to predict its solubility and stability (Anthal et al., 2014).

Chemical Properties Analysis

The chemical properties are significantly influenced by the compound's structure. The presence of a methoxy group and a chloroethyl group impacts its reactivity and interaction with other molecules. Studies have shown that the introduction of specific substituents can lead to compounds with potential antibacterial activity, indicating a direct relationship between chemical structure and biological activity (Krishnamurthy et al., 2013).

科学研究应用

嘧啶衍生物在药物化学中的重要性

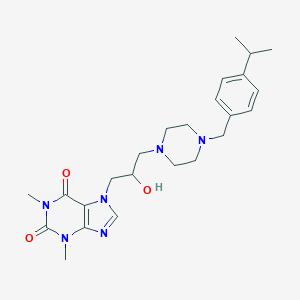

嘧啶衍生物因其广泛的生物活性而被广泛研究,使其在医药和制药行业中具有重要意义。它们以其抗癌、抗炎、抗病毒和抗菌特性而闻名。例如,取代的四氢嘧啶衍生物在体外显示出潜在的抗炎活性,表明它们在设计新的抗炎药中的重要性 (Gondkar, Deshmukh, & Chaudhari, 2013)。此外,嘧啶核心因其抗肿瘤活性而被探索,各种衍生物正在进行临床前测试阶段,突出了它们作为抗肿瘤药物的潜力 (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)。

合成应用和催化

在合成化学中,嘧啶衍生物因其在反应和转化中的多功能性而具有价值。杂化催化剂在吡喃嘧啶支架合成中的应用就是一个显着的例子,强调了这些化合物在通过更广泛的催化应用开发先导分子中的作用 (Parmar, Vala, & Patel, 2023)。这证明了嘧啶衍生物在创建复杂分子结构中的重要合成效用。

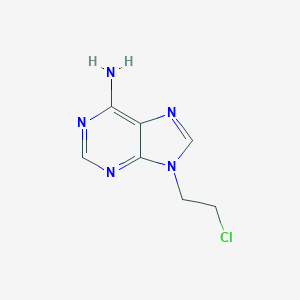

抗血小板和抗血栓药物研究

抗血小板和抗血栓药物的合成和开发也涉及嘧啶衍生物,例如 (S)-氯吡格雷。研究重点是为这些具有临床意义的药物设计简便的合成方法,突出了嘧啶支架在药物开发中的重要性 (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017)。

安全和危害

未来方向

The compound has shown potential as an antibacterial agent . Compounds with substituted heterocyclic piperazine moiety showed good activity, and in particular, compound 6i showed two-fold better activity compared to the standard drug Streptomycin sulfate . This suggests potential future directions in exploring its antibacterial properties.

属性

IUPAC Name |

3-(2-chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZFGKIIHMPPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(CCC2=N1)OC)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593030 | |

| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

130049-80-8 | |

| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)